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Compound of Interest

Compound Name: D595

Cat. No.: B1669713 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

and potential cross-reactivity of a monoclonal antibody is paramount for the accurate

interpretation of experimental results and the successful development of targeted therapeutics.

This guide provides a comprehensive comparison of the C595 antibody's performance,

focusing on its binding characteristics and specificity for its primary target, Mucin 1 (MUC1),

with supporting experimental data and detailed protocols.

The C595 monoclonal antibody, a murine IgG3, is a valuable tool in cancer research,

specifically targeting the tumor-associated antigen MUC1. Its utility in various immunoassays

underscores the need for a thorough understanding of its binding profile. This guide delves into

the specifics of C595's cross-reactivity, presenting quantitative data, detailed experimental

methodologies, and visual representations of relevant biological pathways.

Data Presentation: C595 Antibody Binding Affinity
and Specificity
The C595 antibody recognizes the specific peptide epitope Arg-Pro-Ala-Pro (RPAP) within the

protein core of Mucin 1 (MUC1), also known as CD227. This specificity is crucial for its use in

detecting MUC1, which is often overexpressed and aberrantly glycosylated in various

carcinomas, including over 90% of breast cancers. The binding affinity of C595 has been

quantitatively assessed, providing a baseline for its interaction with its target.
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Antibody Antigen Method
Dissociation
Constant (Kd)

Reference

C595 Fab

fragment

Synthetic MUC1

20-amino acid

tandem repeat

peptide

Fluorescence

Quenching
0.3 x 10^6 M-1 [1]

Unmodified C595 MUC1 peptide ELISA 113 nM

DOTA-C595 MUC1 peptide ELISA 108 nM

Note: The binding constant for the Fab fragment is presented as an association constant (M-1),

while the Kd values for the full antibody are dissociation constants (nM). A lower Kd value

indicates a higher binding affinity.

Studies have also indicated that the glycosylation state of the MUC1 peptide can influence the

binding of the C595 antibody. While specific quantitative data on the binding affinity to various

MUC1 glycoforms are limited, it has been observed that glycosylation can enhance the binding

of C595.

Cross-Reactivity with other Mucin Family Proteins:

A critical aspect of antibody characterization is its potential for cross-reactivity with structurally

related proteins. The mucin family consists of several members (MUC2, MUC3, MUC4,

MUC5AC, MUC6, etc.) that share some structural similarities. However, detailed experimental

studies quantifying the binding of the C595 monoclonal antibody to other MUC family proteins

are not readily available in the reviewed literature. The specificity of C595 is primarily defined

by its recognition of the distinct 'RPAP' epitope within MUC1. While some studies have

examined the expression patterns of various mucins in breast cancer, they do not provide

direct evidence of C595 cross-reactivity. Therefore, while C595 is highly specific for its MUC1

epitope, further investigation may be required to definitively rule out any low-level cross-

reactivity with other mucins in specific experimental contexts.

Experimental Protocols
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Accurate assessment of antibody cross-reactivity relies on robust and well-defined

experimental protocols. Below are detailed methodologies for key immunoassays used to

characterize the specificity of the C595 antibody.

Enzyme-Linked Immunosorbent Assay (ELISA) for C595-
MUC1 Binding
This protocol is designed to quantify the binding of the C595 antibody to the MUC1 antigen.

Materials:

96-well high-binding ELISA plate

MUC1 peptide (containing the RPAP epitope) or purified MUC1 protein

C595 monoclonal antibody

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

HRP-conjugated secondary antibody (anti-mouse IgG)

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coating: Dilute the MUC1 peptide/protein to a concentration of 1-10 µg/mL in Coating Buffer.

Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.
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Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature.

Washing: Wash the plate three times as described in step 2.

Primary Antibody Incubation: Prepare serial dilutions of the C595 antibody in Blocking Buffer.

Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room

temperature.

Washing: Wash the plate three times.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking

Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for

1 hour at room temperature.

Washing: Wash the plate five times.

Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Reading: Read the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of MUC1 using C595
This protocol allows for the detection of MUC1 protein in complex biological samples.

Materials:

Protein lysate from cells or tissues

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
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C595 monoclonal antibody

HRP-conjugated secondary antibody (anti-mouse IgG)

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer.

Determine protein concentration using a standard assay (e.g., BCA).

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Dilute the C595 antibody in Blocking Buffer (typically 1:1000 to

1:5000). Incubate the membrane with the primary antibody overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking

Buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with a chemiluminescent substrate according to the

manufacturer's instructions.

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
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Immunohistochemistry (IHC) Staining of MUC1 in
Tissues with C595
This protocol is for the localization of MUC1 protein in formalin-fixed, paraffin-embedded

(FFPE) tissue sections.

Materials:

FFPE tissue sections on slides

Xylene and graded alcohols for deparaffinization and rehydration

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Hydrogen peroxide solution (e.g., 3%) for quenching endogenous peroxidase

Blocking serum (from the same species as the secondary antibody)

C595 monoclonal antibody

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate

through a graded series of alcohol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen

retrieval buffer and heating (e.g., in a microwave or pressure cooker).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution for 10-15

minutes to block endogenous peroxidase activity.

Blocking: Block non-specific antibody binding by incubating the sections with blocking serum

for 30-60 minutes.

Primary Antibody Incubation: Dilute the C595 antibody to its optimal concentration in

antibody diluent. Incubate the sections with the primary antibody for 1 hour at room

temperature or overnight at 4°C.

Washing: Wash the slides with PBS or TBS.

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for

30-60 minutes.

Washing: Wash the slides.

Streptavidin-HRP Incubation: Apply the streptavidin-HRP conjugate and incubate for 30

minutes.

Washing: Wash the slides.

Chromogen Detection: Apply the DAB substrate-chromogen solution and incubate until the

desired brown color develops.

Counterstaining: Counterstain the sections with hematoxylin.

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and

then mount with a permanent mounting medium.

Mandatory Visualization
MUC1 Signaling Pathway in Cancer
MUC1 is not merely a structural component of the cell surface but also an active participant in

various signaling pathways that are crucial for cancer progression. The cytoplasmic tail of

MUC1 can interact with several key signaling molecules, influencing processes such as

proliferation, survival, and metastasis.
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Caption: MUC1 signaling network in cancer.

Experimental Workflow for Antibody Specificity Testing
The following diagram illustrates a typical workflow for assessing the specificity of an antibody

like C595.
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Caption: Workflow for C595 antibody specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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